molecular formula C6H13NO6 B7802089 D-Glucosaminic acid CAS No. 6165-14-6

D-Glucosaminic acid

Cat. No.: B7802089
CAS No.: 6165-14-6
M. Wt: 195.17 g/mol
InChI Key: UFYKDFXCZBTLOO-TXICZTDVSA-N
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Description

D-Glucosaminic acid (C₆H₁₁NO₇) is an oxidized derivative of D-glucosamine, featuring a carboxylic acid group at the C1 position. It is synthesized via oxidation of D-glucosamine through metallic catalysis (e.g., Pd-Bi catalysts), electrocatalysis, or microbial fermentation . Structurally, it combines an amino sugar backbone with a carboxylate moiety, enabling unique physicochemical properties such as metal chelation and chiral versatility. Its applications span pharmaceuticals (e.g., chromium-based anti-diabetic complexes), agriculture (soil microbial activity modulation), and biotechnology (as a substrate for microbial metabolism) .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKDFXCZBTLOO-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878848
Record name D-Gluconic acid, 2-amino-2-deoxy-
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3646-68-2, 6165-14-6
Record name D-Glucosaminic acid
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Record name D-Gluconic acid, 2-amino-2-deoxy-
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Record name Glucosaminic acid
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Record name D-Gluconic acid, 2-amino-2-deoxy-
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Record name D-Gluconic acid, 2-amino-2-deoxy-
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Record name 2-amino-2-deoxy-D-gluconic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosaminic acid can be synthesized through the oxidation of D-glucosamine. One common method involves the use of glucose oxidase as a catalyst. This enzymatic reaction converts D-glucosamine to this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Certain strains of bacteria or fungi, such as Aspergillus terreus, can produce glucosamine oxidase, which catalyzes the oxidation of D-glucosamine to this compound. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Oxidative Reactions

D-Glucosaminic acid is primarily synthesized via enzymatic oxidation of D-glucosamine. This reaction is catalyzed by oxidases such as glucose oxidase and glucosamine oxidase , producing hydrogen peroxide (H₂O₂) as a byproduct .

Reaction Pathway :

D-Glucosamine+O2OxidaseD-Glucosaminic Acid+H2O2\text{D-Glucosamine} + \text{O}_2 \xrightarrow{\text{Oxidase}} \text{this compound} + \text{H}_2\text{O}_2

  • Aspergillus terreus NUK-1204 produces a glucosamine oxidase that converts glucosamine to glucosaminic acid with high substrate specificity (100:7 activity ratio for glucosamine vs. N-acetyl-glucosamine) .

  • Pseudomonas putida GNA5 achieves a molar yield of 95.4% in oxidative fermentation, producing 51.5 g/L this compound from 60 g/L D-glucosamine-HCl .

ParameterValueSource
Optimal pH10.5
Optimal Temperature30°C
Reaction Time3 hours (complete conversion)
ByproductH₂O₂

Enzymatic Degradation Pathways

In bacterial metabolism, this compound undergoes phosphorylation and subsequent cleavage into central metabolic intermediates:

Phosphorylation

The DgaABCD phosphotransferase system (PTS) in Salmonella enterica phosphorylates this compound at the C-6 position :

D-Glucosaminic Acid+PEPD-Glucosaminic Acid-6-Phosphate+Pyruvate\text{this compound} + \text{PEP} \rightarrow \text{this compound-6-Phosphate} + \text{Pyruvate}

Ammonia Elimination

DgaE (this compound-6-phosphate ammonia-lyase) catalyzes the removal of ammonia, yielding 2-keto-3-deoxygluconate 6-phosphate (KDGP) :

D-Glucosaminic Acid-6-PhosphateDgaEKDGP+NH3\text{this compound-6-Phosphate} \xrightarrow{\text{DgaE}} \text{KDGP} + \text{NH}_3

Aldol Cleavage

KDGP is split into glyceraldehyde-3-phosphate and pyruvate by DgaF , an enzyme analogous to the Entner-Doudoroff pathway's KDGP aldolase :

KDGPDgaFGlyceraldehyde-3-Phosphate+Pyruvate\text{KDGP} \xrightarrow{\text{DgaF}} \text{Glyceraldehyde-3-Phosphate} + \text{Pyruvate}

Dehydration and Redox Reactions

This compound participates in non-enzymatic transformations under specific conditions:

  • Dehydration : In acidic or high-temperature environments, this compound dehydrates to form 2-keto-3-deoxy-D-gluconic acid (KDG) .

  • Redox Reactions : Catalytic oxidation using palladium-bismuth nanoparticles converts D-glucosamine to this compound with molecular oxygen as the oxidant .

Comparative Analysis of Reaction Pathways

Reaction TypeSubstrateProductEnzyme/CatalystOrganism/Source
OxidationD-GlucosamineThis compound + H₂O₂Glucosamine OxidaseAspergillus terreus
PhosphorylationThis compoundThis compound-6-PhosphateDgaABCD PTSSalmonella enterica
Ammonia EliminationThis compound-6-PhosphateKDGP + NH₃DgaESalmonella enterica
Aldol CleavageKDGPGlyceraldehyde-3-P + PyruvateDgaFSalmonella enterica

Industrial and Metabolic Relevance

  • Biosynthesis : High-yield fermentation using Pseudomonas putida GNA5 offers an economically viable route for industrial production .

  • Therapeutic Potential : Chromium(III) complexes of this compound exhibit antidiabetic activity by modulating blood glucose levels.

  • Bacterial Metabolism : The dgaABCDEF operon in Salmonella enables utilization of this compound as a carbon and nitrogen source, highlighting its role in microbial survival .

This synthesis of chemical and enzymatic data underscores the versatility of this compound in both natural and engineered systems. Its reactivity patterns provide a foundation for applications in biotechnology, medicine, and industrial chemistry.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Properties
D-Glucosaminic acid has been investigated for its potential antidiabetic effects. A study demonstrated that chromium(III) complexes of this compound significantly reduced blood sugar levels in type-2 diabetes model rats, suggesting its utility in diabetes management . The complexes were found to exhibit effects comparable to established chromium supplements, indicating a promising avenue for further research in diabetes therapeutics.

1.2 Drug Delivery Systems
The compound has been utilized in the development of drug delivery systems. Research indicates that glycopeptides synthesized from this compound can serve as effective scaffolds for tissue engineering and drug carriers. These polymers exhibit non-ionic, water-soluble properties that enhance their applicability in biomedical fields .

Biotechnology Applications

2.1 Production via Fermentation
this compound can be efficiently produced from glucosamine through oxidative fermentation using specific bacterial strains like Pseudomonas putida GNA5. This process yields high concentrations of this compound with minimal by-products, highlighting its potential for industrial-scale production . The economic viability of this method makes it an attractive option for biotechnological applications.

2.2 Metabolic Studies
Research into the metabolism of this compound has revealed its involvement in various biochemical pathways. For instance, studies have shown that it is phosphorylated to form D-glucosaminate-6-phosphate in Salmonella enterica, which plays a crucial role in the organism's metabolic processes . Understanding these pathways can lead to insights into microbial physiology and pathogenicity.

Material Science Applications

3.1 Synthesis of Biodegradable Polymers
this compound is being explored for the synthesis of biodegradable materials. The ability to create polypeptides with saccharide side chains from this compound opens new possibilities for developing environmentally friendly materials that can be used in various applications, from packaging to biomedical devices .

3.2 Hydrogel Formation
The incorporation of this compound into hydrogel formulations has shown promise for applications in drug delivery and wound healing. These hydrogels can provide controlled release of therapeutic agents while promoting tissue regeneration due to their biocompatibility and hydrophilicity.

Case Studies

Study Focus Findings
Ou et al., 2006Antidiabetic EffectsChromium(III) complexes of this compound effectively lower blood sugar levels in diabetic rats .
Abtew et al., 2017Drug Delivery SystemsSynthesis of glycopeptides from this compound shows potential as drug carriers and scaffolds for tissue engineering .
Yu et al., 2010Fermentation ProductionEfficient production of this compound from glucosamine via Pseudomonas putida GNA5 with high yield .

Mechanism of Action

D-Glucosaminic acid exerts its effects primarily through its interaction with cell membranes. The positively charged amino groups can bind to the cell membrane, providing stability and protection against tissue damage. This interaction promotes cell proliferation and differentiation, which is beneficial for wound healing . Additionally, this compound can act as a scavenger of reactive oxygen species, reducing oxidative stress within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Glucosamine

  • Structural Difference : Lacks the C1 carboxylic acid group, retaining an -NH₂ group at C2 and a hydroxyl at C1.
  • Functional Role: Primarily serves as a precursor for glycosaminoglycans (e.g., chitosan) but exhibits lower metal-binding capacity due to the absence of a carboxylate. For instance, Fe³⁺ complex stability constants for D-glucosamine are significantly lower than those of D-glucosaminic acid .
  • Biological Utilization : While both compounds are metabolized by soil microbes, this compound shows stronger correlations with soil organic carbon (SOC) and pH, whereas D-glucosamine is more linked to nitrogen cycling .

Galactaric Acid (Mucic Acid)

  • Structural Difference : A dicarboxylic acid derived from galactose, with carboxyl groups at C1 and C6.
  • Metal Chelation: Forms stable Fe³⁺ complexes but lacks the amino group, limiting its use in chiral synthesis. This compound’s amino-carboxylate structure enables dual coordination sites, enhancing its utility in medical chelates (e.g., anti-diabetic chromium complexes) .
  • Microbial Metabolism : Both acids are utilized by Pseudomonas and Halomonas strains, but this compound is preferentially metabolized in nutrient-poor soils, reflecting its role in stress adaptation .

N-Acetyl-D-Glucosamine (NAG)

  • Structural Difference: Features an acetylated amino group at C2 and a hydroxyl at C1, unlike the carboxylate in this compound.
  • Biological Function: A key component of bacterial cell walls (e.g., peptidoglycan) and insect glycosaminoglycans.
  • Soil Dynamics : NAG correlates strongly with microbial biomass carbon (MBC), while this compound is negatively associated with available phosphorus (AP), suggesting divergent roles in nutrient cycling .

2-Amino-2-deoxygluconic Acid

  • Structural Difference: A component of Rhizobium lipid A, featuring a gluconic acid backbone with an amino group at C2.
  • Biological Role : Critical for lipid A hydrophilicity in bacterial membranes. Unlike this compound, it forms lactones and ester-linked hydroxy fatty acids, which are absent in this compound’s simpler chelation profile .

Functional Comparison in Microbial and Medical Contexts

Microbial Utilization Patterns

Compound Microbial Strains Utilizing (%) Key Metabolic Pathways
This compound 44% (e.g., Pseudomonas putida, Halomonas) Carboxylic acid degradation, TCA cycle
D-Galacturonic acid 58% (e.g., Providencia, Chrysophytes) Pectin decomposition, antioxidant synthesis
Itaconic acid 12% (e.g., Burkholderia) Secondary metabolite production

This compound is metabolized by fewer strains than D-galacturonic acid but shows niche specialization in high-salinity or low-phosphorus environments .

Biological Activity

D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar derived from D-glucosamine through oxidation processes. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its roles in metabolic processes, its effects on blood glucose levels, and its structural significance in various biological systems.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO6C_6H_{13}NO_6 and is characterized by its amino group, which enables it to participate in various biochemical reactions. It is a key component of bacterial lipopolysaccharides and plays a significant role in the synthesis of peptidoglycan, a crucial structural element of bacterial cell walls.

Compound Structure Unique Features
D-GlucosamineC₆H₁₃NO₅Precursor to this compound; involved in chitin synthesis.
N-Acetyl-D-glucosamineC₈H₁₅NO₅Acetylated form; important in chitin and glycosaminoglycan synthesis.
D-MannosamineC₆H₁₃NO₅Structural isomer; involved in mannose metabolism.
N-Acetyl-D-mannosamineC₈H₁₅NO₆Acetylated form; plays a role in glycoprotein synthesis.

1. Role in Metabolism

This compound is involved in several metabolic pathways, particularly in the synthesis of glycosaminoglycans and glycoproteins. These molecules are essential for cellular signaling and maintaining structural integrity within tissues. The compound's ability to form peptide bonds with other amino acids contributes to the stability of various biological structures.

2. Antidiabetic Effects

Research has indicated that this compound exhibits significant antidiabetic properties, particularly through its complexes with chromium(III). A study demonstrated that chromium(III) complexes of this compound effectively reduced blood glucose levels in diabetic models. The administration of these complexes led to a notable decrease in food intake and water consumption among diabetic mice, suggesting improved metabolic regulation ( ).

Case Study: Chromium(III) Complexes

  • Objective : Assess the efficacy of glucosaminic acid-cobalt (II) chelate on glycemia.
  • Method : Administered varying concentrations of chelate to diabetic mice.
  • Results : Significant reduction in blood glucose levels was observed after two weeks of treatment, alongside stabilization of body weight ( ).
Group Food Intake (g) Water Intake (mL)
Control106.08120
Treatment A103.1290
Treatment B101.0285

3. Interaction with Pathogens

This compound serves as a carbon and nitrogen source for certain pathogens, such as Salmonella enterica. The bacterium utilizes D-glucosaminate through a specific phosphotransferase system, indicating that this compound plays a role in microbial metabolism ( ).

Synthesis and Production

This compound can be synthesized efficiently from glucosamine via oxidative fermentation using strains like Pseudomonas putida GNA5. This method has shown high yields with minimal by-products, highlighting its potential for industrial applications ( ).

Q & A

Basic: What analytical methods are recommended for detecting and quantifying D-Glucosaminic Acid in microbial metabolism studies?

This compound is commonly quantified using Biolog MicroPlate™ assays , which measure substrate utilization through tetrazolium dye reduction (absorbance at 590 nm). For precise quantification, High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection is employed, using ion-exchange or hydrophilic interaction columns. Calibration curves should be validated with pure this compound standards, and sample preparation must account for matrix effects in complex biological samples (e.g., soil extracts or fermentation broths) .

Basic: What experimental models are used to investigate microbial utilization of this compound?

Bacterial respiration assays (e.g., Salmonella serovars) and fermentation studies (e.g., Pseudomonas putida) are standard models. For example, Salmonella Mbandaka utilizes this compound via specific operons (dgo), while S. Derby lacks this capability, enabling comparative genomic analysis . Fermentation protocols involve optimizing carbon/nitrogen ratios, pH (6.5–7.5), and dissolved oxygen levels (20–30%) to maximize yield .

Advanced: What challenges arise in optimizing microbial fermentation for this compound synthesis, and how are they addressed?

Key challenges include:

  • Substrate inhibition : High D-glucosamine concentrations (>50 g/L) reduce Pseudomonas putida growth rates. Solutions include fed-batch fermentation or enzymatic conversion (glucose oxidase) to mitigate toxicity .
  • Byproduct formation : Unwanted metabolites (e.g., gluconic acid) are minimized using pH-stat control or genetic engineering to suppress competing pathways .
  • Downstream purification : Cation-exchange chromatography is used to separate this compound from salts and organic acids, achieving >95% purity .

Advanced: How can contradictory findings about this compound’s role in soil microbial diversity be resolved?

Studies report conflicting correlations between this compound utilization and soil health (e.g., positive in black soil , negative in Lycium barbarum fields ). Resolving contradictions requires:

  • Context-specific controls : Soil type (e.g., pH, organic matter) and agricultural practices (e.g., monocropping) significantly influence microbial responses.
  • Multi-variable statistical analysis : Principal Component Analysis (PCA) and redundancy analysis (RDA) differentiate carbon source contributions to microbial functional diversity .
  • Longitudinal studies : Track seasonal variations in microbial activity to disentangle transient vs. sustained effects .

Advanced: What methodologies are used to study the coordination chemistry of this compound with metal ions?

Potentiometric titration under inert atmospheres (N₂) determines stability constants (logK) for complexes with metals like Cr(III) and Fe(III). Thermodynamic parameters (ΔG, ΔH) are derived using calorimetry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies binding sites (e.g., carboxylate and amine groups), while DFT calculations model electronic structures .

Advanced: How can multi-omics approaches elucidate this compound metabolism in bacterial systems?

  • Genomics : Identify operons (e.g., dgo) and regulatory elements via comparative genomics (BLASTp, OrthoMCL) .
  • Metabolomics : LC-MS/MS profiles intracellular intermediates (e.g., glucosamine-6-phosphate) to map metabolic flux .
  • Proteomics : SILAC labeling quantifies enzyme expression (e.g., glucosamine dehydrogenase) under varying substrate conditions .

Basic: What statistical approaches are recommended for analyzing this compound’s impact on microbial functional diversity?

Principal Component Analysis (PCA) reduces dimensionality in Biolog data, highlighting carbon sources (e.g., this compound) that drive community separation. Permutational ANOVA (PERMANOVA) tests significance across treatments, while Mantel tests correlate diversity metrics with environmental variables (e.g., pH, temperature) .

Advanced: What are the limitations of current enzymatic methods for this compound production?

  • Enzyme stability : Glucose oxidase loses activity after 5 cycles due to oxidative damage. Immobilization on chitosan beads improves reusability (>20 cycles) .
  • Substrate specificity : Enzymatic oxidation of D-glucosamine produces <80% yield due to competing pathways (e.g., Maillard reactions). Directed evolution or cofactor engineering (NAD+ regeneration) can enhance efficiency .
  • Cost : High enzyme costs necessitate strain engineering (e.g., E. coli expression systems) for scalable production .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucosaminic acid
Reactant of Route 2
D-Glucosaminic acid

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